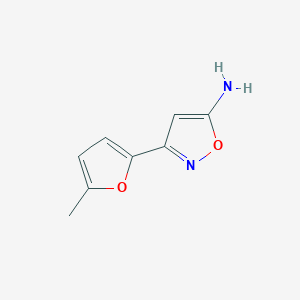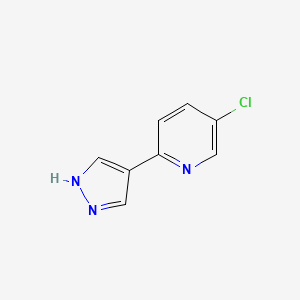
(2R)-pent-4-yne-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-pent-4-yne-1,2-diol is an organic compound with the molecular formula C5H8O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a hydroxyl group (-OH) at the second carbon and a triple bond between the fourth and fifth carbons. The (2R) configuration indicates the specific spatial arrangement of the atoms around the chiral center.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-pent-4-yne-1,2-diol can be achieved through various methods. One common approach involves the asymmetric reduction of acetylacetone (pentane-2,4-dione) using a ketoreductase (KRED) enzyme. This method is advantageous due to its high stereoselectivity and regioselectivity under mild reaction conditions . The reaction typically involves the use of isopropanol as a proton donor and NADH for co-factor regeneration.
Industrial Production Methods
Industrial production of this compound often employs biocatalysis due to its efficiency and selectivity. The engineered KRED variant can be applied in a neat substrate system, yielding product concentrations of up to 208 g/L . This method is scalable to multi-liter volumes, making it suitable for industrial applications.
化学反应分析
Types of Reactions
(2R)-pent-4-yne-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of pent-4-yne-2-one or pent-4-yne-1-al.
Reduction: Formation of pent-4-ene-1,2-diol or pentane-1,2-diol.
Substitution: Formation of halogenated derivatives like 2-chloropent-4-yne-1-ol.
科学研究应用
(2R)-pent-4-yne-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of chiral ligands and polymers.
Biology: The compound’s chiral nature makes it valuable in the study of enzyme-substrate interactions and stereoselective biological processes.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and biologically active molecules.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of (2R)-pent-4-yne-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The triple bond can participate in π-π interactions and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
(2S)-pent-4-yne-1,2-diol: The enantiomer of (2R)-pent-4-yne-1,2-diol with similar chemical properties but different biological activity.
Pent-4-yne-1,2-diol: The racemic mixture containing both (2R) and (2S) enantiomers.
Pent-4-ene-1,2-diol: A similar compound with a double bond instead of a triple bond.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both hydroxyl groups and a triple bond. This combination of functional groups and stereochemistry makes it a versatile compound for various chemical reactions and applications in research and industry.
属性
分子式 |
C5H8O2 |
|---|---|
分子量 |
100.12 g/mol |
IUPAC 名称 |
(2R)-pent-4-yne-1,2-diol |
InChI |
InChI=1S/C5H8O2/c1-2-3-5(7)4-6/h1,5-7H,3-4H2/t5-/m1/s1 |
InChI 键 |
AITIYGVGTCTFFC-RXMQYKEDSA-N |
手性 SMILES |
C#CC[C@H](CO)O |
规范 SMILES |
C#CCC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![4-[Ethyl(methyl)carbamoyl]benzoic acid](/img/structure/B13595922.png)

